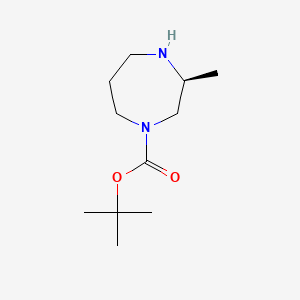

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One practical synthesis method involves the use of chiral starting materials to ensure the desired stereochemistry . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is scaled up to multikilogram quantities. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

Industry: The compound is used in the production of various fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a specific orientation, which can modulate their activity. This modulation can lead to various biological effects, depending on the target and the pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate: The enantiomer of the compound, with a different three-dimensional arrangement.

Tert-butyl 1,4-diazepane-1-carboxylate: A similar compound without the methyl group.

1,4-Diazepane: The parent compound without the tert-butyl and methyl groups.

Uniqueness

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and methyl groups. These features contribute to its specific reactivity and interactions with molecular targets, making it valuable in various applications .

Biologische Aktivität

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, with CAS number 194032-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30 g/mol

- CAS Number : 194032-32-1

- MDL Number : MFCD09840678

Synthesis Methods

The compound can be synthesized through various routes, often involving the protection and deprotection of functional groups. One notable synthesis involves the reaction of (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane with other reagents in the presence of bases like triethylamine, yielding high-purity products suitable for further biological evaluation .

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of isoquinoline derivatives, which have shown activity against various diseases, including cerebrovascular disorders such as cerebral infarction and glaucoma . The compound's structural features suggest potential interactions with biological targets related to these conditions.

Pharmacological Studies

Research indicates that compounds derived from this compound exhibit significant pharmacological properties. For instance, studies have demonstrated its efficacy in enhancing aqueous solubility and bioavailability in drug formulations aimed at treating human African trypanosomiasis (HAT) .

A summary of some key findings regarding its biological activity includes:

| Study | Target | Activity | EC50 Value |

|---|---|---|---|

| Study A | T. brucei | Trypanocidal | <0.03 μM |

| Study B | HepG2 Cells | Cytotoxicity | >30 μM |

| Study C | CNS Exposure | Pharmacokinetics | >10× EC50 |

Case Study 1: Anti-Trypanosomal Activity

In a study focusing on anti-trypanosomal properties, derivatives of this compound were evaluated for their effectiveness against Trypanosoma brucei. The compound exhibited a low EC50 value, indicating potent activity against this pathogen while maintaining favorable pharmacokinetic profiles .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of isoquinoline derivatives synthesized from this compound. These derivatives showed promise in preventing neuronal cell death associated with oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTFCUXOVITPHU-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.